![molecular formula C15H15N3O3 B3900130 2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B3900130.png)
2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide
Overview
Description
2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide is a chemical compound with various scientific research applications. It is a synthetic derivative of hydrazine and has been studied extensively for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of various bacterial strains. It has also been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the study of 2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide. One potential area of research is the development of new therapeutic applications for the compound. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections, and further research may uncover additional therapeutic uses. Another area of research is the development of new synthesis methods for the compound, which may improve its efficiency and yield. Additionally, the mechanism of action of the compound is not fully understood, and further research may shed light on its molecular targets and pathways.
Scientific Research Applications
2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide has been studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. The compound has been found to possess anti-tumor activity, anti-inflammatory activity, and antimicrobial activity.
properties
IUPAC Name |
N'-[(E)-(5-methylfuran-2-yl)methylideneamino]-N-(3-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-5-12(8-10)17-14(19)15(20)18-16-9-13-7-6-11(2)21-13/h3-9H,1-2H3,(H,17,19)(H,18,20)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCAMEFSTRZBEU-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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